3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and a suitable oxidizing agent to form the benzothiazole ring.
Formation of the Oxazole Ring: Using a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Formation of the Pyrazine Ring: Synthesizing the pyrazine ring through a condensation reaction involving a suitable diamine and a diketone.
Coupling Reactions: Finally, coupling the benzothiazole, oxazole, and pyrazine rings through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It could be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound might be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the oxazole ring, potentially altering its reactivity and biological activity.
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide: Lacks the benzothiazole ring, which might affect its stability and interaction with biological targets.
3-(1,3-benzothiazol-2-yl)-N-(1,2-oxazol-3-yl)pyrazine-2-carboxamide: Similar structure but without the methyl group on the oxazole ring, which could influence its chemical properties.
Uniqueness
The presence of all three rings (benzothiazole, oxazole, and pyrazine) in 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide makes it unique, potentially offering a combination of properties not found in simpler analogs. This could include enhanced stability, specific binding interactions, and unique electronic properties.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c1-9-8-12(21-23-9)20-15(22)13-14(18-7-6-17-13)16-19-10-4-2-3-5-11(10)24-16/h2-8H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFPKYXGIDNAFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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